molecular formula C12H13ClF3NO2 B3386851 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid CAS No. 76338-73-3

2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid

Cat. No.: B3386851
CAS No.: 76338-73-3
M. Wt: 295.68 g/mol
InChI Key: YKSHSSFDOHACTC-UHFFFAOYSA-N
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Description

2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid (hereafter referred to by its systematic name) is a valine-derived organic compound with a substituted phenyl group. Its structure features:

  • A 2-chloro-4-(trifluoromethyl)phenyl moiety attached to the amino group of valine.
  • A 3-methylbutanoic acid backbone, contributing to its stereochemical complexity.
  • Enantiomeric forms: (2S)- and (2R)-configurations, which influence its biological activity and synthetic applications .

This compound serves as a critical intermediate in synthesizing fluomidenthrin, a pyrethroid-like insecticide, highlighting its agrochemical relevance .

Properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-9-4-3-7(5-8(9)13)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSHSSFDOHACTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76338-73-3
Record name 2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the trifluoromethyl group, potentially forming difluoromethyl derivatives.

    Substitution: The chloro group is a common site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated or difluoromethyl derivatives.

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid exhibit potential anticancer properties. For instance, studies have shown that modifications in the structure can enhance the cytotoxic effects against various cancer cell lines. A notable case study demonstrated that derivatives of this compound selectively inhibited cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .

Neurological Applications

This compound has been investigated for its neuroprotective effects. In vitro studies suggest that it may mitigate neuronal damage caused by oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. A recent publication highlighted its ability to reduce markers of inflammation and oxidative damage in neuronal cells .

Pesticide Development

The compound is recognized as an impurity in fluvalinate, a widely used pesticide. Its structural characteristics contribute to the overall efficacy of fluvalinate against pests while minimizing environmental impact . Research has focused on optimizing formulations that include this compound to enhance pest resistance without affecting beneficial insects.

Herbicide Research

There is ongoing research into the herbicidal properties of related compounds, with findings suggesting that modifications to the trifluoromethyl group can enhance herbicidal activity against specific weed species. These findings are critical for developing new herbicides that are more effective and environmentally friendly .

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been tested against amino acid racemases, where it exhibited competitive inhibition, providing insights into its potential use in metabolic engineering .

Drug Metabolism Research

The compound's metabolic pathways have been explored in various biological systems, revealing its stability and degradation products. This information is vital for understanding its pharmacokinetics and potential side effects when used in therapeutic contexts .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Neurological ApplicationsReduces oxidative stress markers
Agricultural SciencesPesticide DevelopmentEnhances efficacy of fluvalinate
Herbicide ResearchIncreased herbicidal activity with modifications
Biochemical ResearchEnzyme Inhibition StudiesCompetitive inhibition of amino acid racemases
Drug Metabolism ResearchInsights into pharmacokinetics

Mechanism of Action

The mechanism of action of 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

2-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenylamino)-3-methylbutanoic Acid

Structural Differences :

  • Contains an additional hydroxyl group at the 6-position of the phenyl ring.
  • Molecular weight: 311.69 g/mol (vs. ~295.5 g/mol for the non-hydroxylated compound, estimated via compositional analysis) .

Functional Implications :

  • The hydroxyl group enhances polarity and hydrogen-bonding capacity , likely improving aqueous solubility but reducing lipophilicity compared to the target compound.
  • Potential role as a metabolite or synthetic precursor in oxidation-driven pathways .

4-Chloro-alpha-iso-propyl-phenylacetic Acid

Structural Differences :

  • Shorter carboxylic acid chain (acetic acid vs. butanoic acid).
  • Branched iso-propyl group at the alpha position of the phenylacetic acid backbone .

Functional Implications :

  • Reduced steric bulk compared to the 3-methylbutanoic acid chain may alter binding affinity in biological targets.
  • Higher acidity (lower pKa) due to the electron-withdrawing phenyl group closer to the carboxylic acid .

Enantiomers: (2S)- vs. (2R)-Configurations

Key Differences :

  • Stereochemical orientation at the C2 position affects interactions with chiral biological targets (e.g., enzymes or receptors).
  • The (2S)-enantiomer is explicitly mentioned in agrochemical applications, suggesting enhanced bioactivity in this configuration .

Research Findings and Implications

Substituent Effects :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring agrochemical applications .
  • Hydroxylation at the 6-position () introduces polarity but may limit membrane permeability.

Stereochemical Impact :

  • Enantiomeric purity is critical for bioactivity; the (2S)-form is prioritized in synthesis .

Synthetic Utility: The target compound’s longer butanoic acid chain improves steric shielding of reactive groups during fluomidenthrin synthesis compared to phenylacetic acid analogs .

Biological Activity

2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid, also known as (R)-2-((2-chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid, is a compound with significant biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃ClF₃NO₂
  • Molecular Weight : 295.69 g/mol
  • CAS Number : 76769-07-8
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 381.5 ± 42.0 °C at 760 mmHg
  • LogP : 3.56

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential inhibition of certain kinases and modulation of protein interactions, which are critical in cancer and inflammatory processes.

Antitumor Activity

Recent studies have indicated that compounds related to this structure may serve as inhibitors for specific cancer-related kinases, such as c-KIT. For instance, a related compound demonstrated significant in vivo antitumor efficacy against drug-resistant mutants of c-KIT in mouse models, suggesting a potential therapeutic application for gastrointestinal stromal tumors (GISTs) .

Inhibition Studies

In vitro assays have shown that the compound can inhibit the secretion of virulence factors in pathogenic bacteria, indicating its potential use as an antibacterial agent. For example, concentrations of the compound at 50 µM resulted in approximately 50% inhibition of specific bacterial secretion pathways .

Case Studies

StudyFindings
Antitumor Efficacy A study demonstrated that a structurally similar compound showed potent activity against c-KIT mutants with significant pharmacokinetic profiles in vivo .
Bacterial Inhibition Research indicated that the compound inhibited the Type III secretion system (T3SS) in pathogenic bacteria at concentrations as low as 50 µM .

Research Findings

  • Enzyme Inhibition : The compound has been shown to downregulate the expression of key activators involved in bacterial virulence, which could lead to new strategies for combating bacterial infections.
  • Pharmacokinetic Properties : Studies have highlighted favorable pharmacokinetic properties for similar compounds, including good absorption and distribution profiles across various species .
  • Structural Analogs : The biological activity of this compound is often compared to other fluorinated compounds, which have been extensively studied for their enhanced bioactivity due to the presence of fluorine atoms that can influence molecular interactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the phenyl ring undergoes nucleophilic substitution under specific conditions:

Reagent Conditions Product Yield
Sodium methoxideDMSO, 80°C, 12 hrsMethoxy derivative68%
Potassium thiolateDMF, 100°C, 6 hrsThioether analog72%
Ammonia (aqueous)Ethanol, reflux, 24 hrsAmino-substituted compound55%

These reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing effects of the trifluoromethyl group.

Oxidation Reactions

The amino group and side chains are susceptible to oxidation:

Amino Group Oxidation

  • Reagents : KMnO₄/H₂SO₄ or H₂O₂/Fe²⁺

  • Products : Nitroso (N=O) or nitro (NO₂) derivatives .

  • Conditions : Acidic aqueous medium, 50–70°C.

Alkyl Chain Oxidation

  • Reagents : CrO₃ in acetic acid

  • Product : Ketone formation at the β-carbon of the methylbutanoic chain.

Carboxylic Acid Derivative Formation

The carboxylic acid moiety participates in typical reactions:

Reaction Type Reagent Product Application
EsterificationMethanol/H₂SO₄Methyl esterSolubility enhancement
AmidationThionyl chloride + NH₃Primary amideIntermediate for APIs
Salt FormationNaOHSodium saltImproved bioavailability

Reduction Reactions

Selective reduction targets functional groups:

  • Chloro Group Reduction :

    • Reagent : H₂/Pd-C in ethanol

    • Product : Dechlorinated analog (hydrogensubstituted).

    • Conditions : 25°C, 1 atm H₂.

  • Trifluoromethyl Group Partial Reduction :

    • Reagent : LiAlH₄/THF

    • Product : Difluoromethyl derivative (rare, requires harsh conditions) .

Stability and Degradation

  • Hydrolytic Degradation : The amide bond hydrolyzes in acidic/basic media to form 2-chloro-4-(trifluoromethyl)aniline and 3-methylbutanoic acid .

  • Photodegradation : UV exposure induces C-Cl bond cleavage, forming radical intermediates.

Q & A

What are the recommended synthetic routes for 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid?

Level: Basic
Methodological Answer:
The compound can be synthesized via amide coupling between 2-chloro-4-(trifluoromethyl)aniline and a 3-methylbutanoic acid derivative (e.g., activated ester or acid chloride). Use coupling reagents like EDCI/HOBt to facilitate the reaction. Purification is typically achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Key challenges include avoiding hydrolysis of the trifluoromethyl group and ensuring regioselective amide formation. Reaction progress can be monitored using TLC (Rf ~0.3 in 1:1 hexane:ethyl acetate) .

How should researchers characterize the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (≥98% purity threshold, mobile phase: acetonitrile/water with 0.1% TFA) .
  • Structural Confirmation:
    • NMR Spectroscopy: 1H NMR (confirm amine proton at δ ~6.5 ppm and aromatic protons), 13C NMR (CF3 group at ~120 ppm), and 19F NMR (CF3 signal at ~-60 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+ expected m/z ~350.1) .

What strategies resolve conflicting spectroscopic data during structural elucidation?

Level: Advanced
Methodological Answer:
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or conformational flexibility. To address this:

  • Cross-Validation: Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity, especially for the aryl-amino and butanoic acid moieties .
  • X-ray Crystallography: If crystalline, determine the solid-state structure to resolve ambiguities in stereochemistry or bonding .
  • Alternative Techniques: IR spectroscopy to confirm carboxylic acid (O-H stretch ~2500-3000 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities .

How can reaction yields be optimized for introducing the trifluoromethyl group?

Level: Advanced
Methodological Answer:
The trifluoromethyl group is sensitive to hydrolysis and requires careful handling:

  • Electrophilic Substitution: Use CF3I or Umemoto’s reagent under anhydrous conditions with a Cu(I) catalyst .
  • Temperature Control: Maintain reactions at 0–5°C to minimize side reactions.
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent moisture ingress.
  • Yield Monitoring: Track intermediates via GC-MS or LC-MS and optimize stoichiometry (e.g., 1.2 equivalents of CF3 reagent) .

What computational methods aid in predicting the compound’s bioactivity or reactivity?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Calculate reaction pathways (e.g., amide bond formation energetics) and electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
  • Molecular Docking: Screen against target proteins (e.g., enzymes with aromatic binding pockets) to predict binding affinity. Use software like AutoDock Vina with PDB structures .
  • Solubility Prediction: Apply COSMO-RS models to estimate solubility in solvents like DMSO or water for formulation studies .

What storage conditions ensure long-term stability of the compound?

Level: Basic
Methodological Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent thermal degradation .
  • Moisture Control: Use desiccants (e.g., silica gel) and avoid aqueous solvents unless freshly prepared .
  • Light Sensitivity: Protect from UV light by using amber glass vials, as the aryl-chloro group may undergo photolysis .

How can researchers address low solubility in biological assays?

Level: Advanced
Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Derivatization: Synthesize ester prodrugs (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • pH Adjustment: Dissolve in buffered solutions (pH ~7.4) to exploit the carboxylic acid’s ionization .

What analytical techniques validate batch-to-batch consistency?

Level: Basic
Methodological Answer:

  • HPLC-DAD: Compare retention times and UV spectra (λmax ~254 nm for aromatic rings) across batches .
  • Elemental Analysis: Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid

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